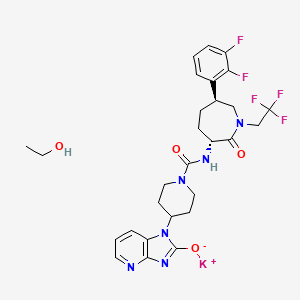
Telcagepant potassium ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Telcagepant potassium ethanol is a compound that has garnered significant interest in the field of medicinal chemistry. It is a potassium salt form of telcagepant, a calcitonin gene-related peptide (CGRP) receptor antagonist. This compound is primarily investigated for its potential in treating migraines, a prevalent and debilitating neurological disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of telcagepant potassium ethanol involves several key steps. One efficient method starts with the preparation of a caprolactam intermediate, specifically (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one . This intermediate is then coupled with other heterocyclic components to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
For industrial production, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH . The final product is often purified using crystallization techniques to obtain the desired enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
Telcagepant potassium ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Telcagepant potassium ethanol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying CGRP receptor antagonists and their interactions with various receptors
Biology: It is used in biological studies to understand the role of CGRP in migraine pathophysiology
Medicine: It is being investigated for its potential as a therapeutic agent for treating migraines
Industry: It is used in the pharmaceutical industry for the development of new migraine treatments
Mechanism of Action
Telcagepant potassium ethanol exerts its effects by blocking the binding of CGRP to its receptors in the central and peripheral nervous systems . CGRP is a neuropeptide involved in the transmission of migraine pain. By antagonizing CGRP receptors, this compound inhibits the transmission of pain signals, thereby alleviating migraine symptoms .
Comparison with Similar Compounds
Similar Compounds
- Rimegepant
- Atogepant
- Ubrogepant
- Zavegepant
Uniqueness
Telcagepant potassium ethanol is unique in its high selectivity and potency as a CGRP receptor antagonist. Unlike some other migraine treatments, it does not cause vasoconstriction, making it a safer option for patients with cardiovascular conditions .
Properties
Molecular Formula |
C28H32F5KN6O4 |
|---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
potassium;1-[1-[[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]carbamoyl]piperidin-4-yl]imidazo[4,5-b]pyridin-2-olate;ethanol |
InChI |
InChI=1S/C26H27F5N6O3.C2H6O.K/c27-18-4-1-3-17(21(18)28)15-6-7-19(23(38)36(13-15)14-26(29,30)31)33-24(39)35-11-8-16(9-12-35)37-20-5-2-10-32-22(20)34-25(37)40;1-2-3;/h1-5,10,15-16,19H,6-9,11-14H2,(H,33,39)(H,32,34,40);3H,2H2,1H3;/q;;+1/p-1/t15-,19-;;/m1../s1 |
InChI Key |
DYXNKCSVHJFUSS-LEVQAPRMSA-M |
Isomeric SMILES |
CCO.C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(N=CC=C5)N=C4[O-].[K+] |
Canonical SMILES |
CCO.C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(N=CC=C5)N=C4[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















